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Compound of Interest

Compound Name: 4-Isobutylbenzoic acid

Cat. No.: B1293706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
isobutylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and

other organic compounds. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and

data interpretation.

Chemical Structure and Properties
IUPAC Name: 4-(2-methylpropyl)benzoic acid[1]

CAS Number: 38861-88-0[1]

Molecular Formula: C₁₁H₁₄O₂[1]

Molecular Weight: 178.23 g/mol [1]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the predicted and reported ¹H and ¹³C NMR spectral data for 4-
isobutylbenzoic acid.
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¹H NMR Data
Table 1: ¹H NMR Spectral Data for 4-Isobutylbenzoic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0-13.0 Singlet (broad) 1H -COOH

~7.95 Doublet 2H Ar-H (ortho to -COOH)

~7.25 Doublet 2H Ar-H (ortho to -CH₂)

~2.55 Doublet 2H -CH₂-

~1.90 Multiplet 1H -CH-

~0.90 Doublet 6H -CH(CH₃)₂

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent

and may exchange with D₂O.[2][3] Aromatic protons typically appear in the 6.5-8.0 ppm region.

[4][5]

¹³C NMR Data
Table 2: ¹³C NMR Spectral Data for 4-Isobutylbenzoic Acid
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Chemical Shift (δ) ppm Assignment

~172 -COOH

~147 Ar-C (ipso to -CH₂)

~130 Ar-C (ipso to -COOH)

~129 Ar-CH (ortho to -COOH)

~127 Ar-CH (ortho to -CH₂)

~45 -CH₂-

~30 -CH-

~22 -CH(CH₃)₂

Note: Carbons in an aromatic ring typically absorb in the 120-150 ppm range. Carboxyl

carbons are found further downfield, typically between 165 to 185 ppm.[2]

Experimental Protocol - NMR Spectroscopy
A general protocol for obtaining NMR spectra of aromatic carboxylic acids is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 4-isobutylbenzoic acid in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically

added as an internal standard (δ 0.00).[6]

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-400,

operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[6]

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-isobutylbenzoic acid shows characteristic absorptions for the carboxylic acid

and aromatic functionalities.

IR Spectral Data
Table 3: IR Spectral Data for 4-Isobutylbenzoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, very broad
O-H stretch (carboxylic acid

dimer)[7]

3100-3000 Medium C-H stretch (aromatic)[4]

2960-2850 Medium to Strong C-H stretch (aliphatic)

1760-1690 Strong
C=O stretch (carboxylic acid)

[7]

1600-1585 Medium
C-C stretch (in-ring, aromatic)

[4]

1500-1400 Medium
C-C stretch (in-ring, aromatic)

[4]

1320-1210 Strong C-O stretch (carboxylic acid)[7]

950-910 Medium, broad O-H bend (out-of-plane)[7]

Experimental Protocol - FTIR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like 4-isobutylbenzoic acid
is as follows:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-isobutylbenzoic acid with approximately 100-200 mg

of dry potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data
The mass spectrum of 4-isobutylbenzoic acid is expected to show a molecular ion peak and

several characteristic fragment ions.

Table 4: Mass Spectral Data for 4-Isobutylbenzoic Acid

m/z Relative Intensity (%) Assignment

178 Moderate [M]⁺ (Molecular Ion)

161 Moderate [M - OH]⁺

135 Strong [M - C₃H₇]⁺ or [M - COOH]⁺

121 Moderate [C₉H₁₃]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

43 High [C₃H₇]⁺
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Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocol - GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile compounds like 4-isobutylbenzoic acid.

Sample Preparation: Dissolve a small amount of 4-isobutylbenzoic acid in a suitable

volatile solvent (e.g., dichloromethane or methanol). Derivatization to form a more volatile

ester may be employed to improve chromatographic performance.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

GC Conditions:

Column: A nonpolar or medium-polarity capillary column is typically used.

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample

without degradation.

Oven Temperature Program: A temperature gradient is used to separate the components

of the sample.

MS Conditions:

Ionization Mode: Electron Ionization (EI) is commonly used.

Mass Analyzer: A quadrupole or ion trap analyzer is typical.

Scan Range: Set to cover the expected mass range of the compound and its fragments.

Data Analysis: The GC separates the components of the sample, and the MS provides a

mass spectrum for each component as it elutes. The resulting data is analyzed to identify the

compound based on its retention time and mass spectrum.

Logical Workflow
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The following diagram illustrates the general workflow for the spectral analysis of 4-
isobutylbenzoic acid.

Workflow for Spectral Analysis of 4-Isobutylbenzoic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1293706?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Isobutylbenzoic-acid
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/17%3A_Aromatic_Compounds/17.09%3A_Spectroscopy_of_Aromatic_Compounds
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://www.benchchem.com/product/b1293706#spectral-data-for-4-isobutylbenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1293706#spectral-data-for-4-isobutylbenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1293706#spectral-data-for-4-isobutylbenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1293706#spectral-data-for-4-isobutylbenzoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293706?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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